3-cyclopropyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine
Description
Properties
CAS No. |
184784-53-0 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-cyclopropyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine |
InChI |
InChI=1S/C14H13N3O/c1-18-17-14-10-5-3-2-4-9(10)13-11(14)12(15-16-13)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,15,16) |
InChI Key |
ASECNOWJPYNVKZ-UHFFFAOYSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl hydrazine with an indeno[1,2-c]pyrazole derivative in the presence of a methoxy group donor. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.
Scientific Research Applications
3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects : The 6,7-dimethoxy and 4-pyridyl groups in anti-tuberculosis analogues enhance binding to mycobacterial targets , whereas the cyclopropyl group in the target compound may improve metabolic stability due to reduced steric hindrance compared to bulkier cyclohexyl derivatives .
- Biological Activity : Unlike the cyclohexyl-hydrazone derivative (toxicology unstudied ), methoxyamine substituents in related compounds often confer improved solubility and bioavailability, critical for drug development.
Heterocyclic Systems with Similar Architectures
Pyrrolo[1,2-c]Pyrimidines and Indolo[3,2-c]Coumarins
- Pyrrolo[1,2-c]pyrimidines: Synthesized via flow chemistry, these compounds exhibit a "halogen dance" phenomenon during electrophilic substitution, enabling regioselective functionalization . In contrast, indeno[1,2-c]pyrazoles lack such electronic redistribution, limiting their functionalization versatility.
- Indolo[3,2-c]coumarins: Silver acetate (AgOAc)-mediated synthesis allows regioselective coupling for substituted variants . Unlike these coumarin hybrids, indeno[1,2-c]pyrazoles prioritize nitrogen-rich cores, favoring interactions with enzymatic active sites (e.g., kinase or protease targets) .
Pyrrolo[3,2-c]Pyrimidinones
- Synthesized via cyclization of hydroxylamino-furopyrimidines, these derivatives form imidazo-pyrimidinium intermediates under phosphorus oxychloride . Such methods contrast with the likely amine/cyclopropyl-focused synthesis pathways of the target compound.
Biological Activity
3-Cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C14H13N3O
- Molecular Weight : 239.273 g/mol
- CAS Number : 184784-53-0
The compound features a cyclopropyl group, an indeno ring, and a pyrazole moiety, which contribute to its distinct chemical properties and biological activities.
Synthesis Methods
The synthesis of 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine typically involves the cyclization of cyclopropyl hydrazine with an indeno[1,2-c]pyrazole derivative. Common reagents include dimethylformamide (DMF) as a solvent and palladium on carbon (Pd/C) as a catalyst.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study focused on related pyrazol-5-amines demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
Enzyme Inhibition and Receptor Modulation
The compound's mechanism of action is thought to involve interactions with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition. This interaction can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparative Analysis with Similar Compounds
3-Cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine can be compared with other pyrazole derivatives known for their biological activities:
| Compound | Structure | Notable Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Structure | Anticancer properties |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure | Antimicrobial effects |
The unique combination of the cyclopropyl group with the indeno and pyrazole structures in 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine provides it with distinct biological properties that are being actively researched for potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the broad spectrum of biological activities associated with pyrazole derivatives. For instance:
- Anticancer Studies : Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.
- Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammatory markers in preclinical models.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine?
A multi-step synthesis approach is typically employed. For example, cyclopropane-containing intermediates can be synthesized via copper-catalyzed coupling reactions using cyclopropanamine derivatives under mild conditions (35°C, 48 hours) with cesium carbonate as a base . Key steps include cyclization, functional group protection (e.g., methoxy groups), and purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane). Yield optimization may require adjusting stoichiometric ratios of amines and halide precursors .
Basic: What analytical methods are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm in ¹H NMR, while cyclopropyl protons appear as multiplet signals near δ 1.0–1.5 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z 443.501 for a related cyclopropyl-pyrazole derivative ). Infrared (IR) spectroscopy can confirm functional groups like N-H stretches (~3298 cm⁻¹) .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound?
DoE minimizes trial-and-error by systematically varying parameters (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for cyclopropane ring formation, balancing reaction time and yield . Statistical software (e.g., JMP, Minitab) models interactions between variables, while quantum chemical calculations (e.g., DFT) predict transition states to guide experimental validation . This approach reduces iterations by 40–60% compared to traditional methods .
Advanced: How can computational chemistry predict reactivity or regioselectivity in derivatives?
Density Functional Theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites. For example, Fukui indices may predict preferential substitution at the indeno-pyrazole C4 position due to higher electrophilicity . Molecular docking studies (e.g., AutoDock) evaluate binding affinities of derivatives to biological targets, aiding in rational drug design . Reaction path sampling (e.g., Nudged Elastic Band method) maps energy barriers for cyclization steps .
Advanced: How to resolve contradictions in spectral data for structural elucidation?
Contradictions in NMR or MS data often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC) to confirm coupling networks and assign ambiguous signals .
- Variable Temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts) .
- High-Pressure Liquid Chromatography (HPLC) with tandem MS (LC-MS/MS) to isolate and characterize byproducts .
For example, a methoxy group’s chemical shift may vary due to solvent polarity, requiring cross-validation with X-ray crystallography .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
SAR studies focus on modifying substituents (cyclopropyl, methoxy) to enhance bioactivity. Systematic approaches include:
- Bioisosteric replacement : Swapping the methoxy group with fluorine or ethoxy to modulate lipophilicity .
- Fragment-based design : Introducing heterocycles (e.g., oxazole, thiazole) at the indeno-pyrazole core to improve target binding .
- Pharmacophore modeling : Aligning derivatives with known active compounds to identify critical hydrogen-bonding motifs .
Advanced: What challenges arise in purifying this compound, and how are they addressed?
Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions:
- Mixed-mode chromatography : Combining ion-exchange and reversed-phase mechanisms to separate charged and neutral impurities .
- Crystallization optimization : Screening solvent mixtures (e.g., DCM/hexane) to enhance crystal lattice stability .
- Microwave-assisted extraction : Improving yield and purity via controlled heating .
Advanced: How is reaction mechanism elucidation performed for key synthetic steps?
Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ²H) and kinetic isotope effects (KIE) to track atom pathways. For example, copper-catalyzed C-N coupling may proceed via a single-electron transfer (SET) mechanism, verified by EPR spectroscopy . Intermediate trapping (e.g., quenching with methanol) and LC-MS analysis identify transient species like iminoxyl radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
